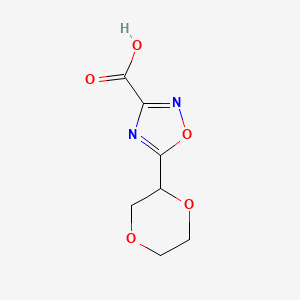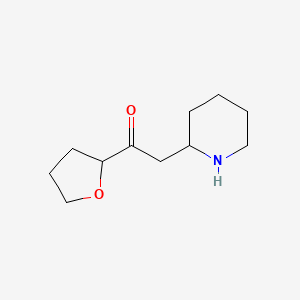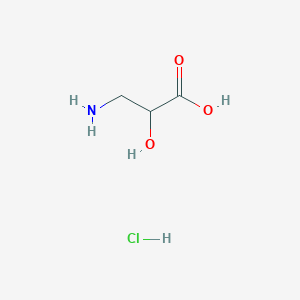
3-Amino-2-hydroxypropanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-hydroxypropanoicacidhydrochloride: is a derivative of serine, an amino acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-2-hydroxypropanoicacidhydrochloride typically involves the reaction of serine with hydrochloric acid. The process can be carried out under controlled conditions to ensure high purity and yield. The reaction is usually performed at room temperature, and the product is purified through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-hydroxypropanoicacidhydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Amino-2-hydroxypropanoicacidhydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and bioactive compounds .
Biology: In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. Its structural similarity to serine makes it a valuable tool for investigating metabolic pathways and enzyme kinetics .
Medicine: It is explored for its role in the synthesis of therapeutic agents and as a potential treatment for certain metabolic disorders .
Industry: Industrially, the compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, resins, and other industrial products .
Mecanismo De Acción
The mechanism of action of 3-Amino-2-hydroxypropanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical reactions. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function .
Comparación Con Compuestos Similares
Serine: As a derivative of serine, 3-Amino-2-hydroxypropanoicacidhydrochloride shares many structural and functional similarities with serine.
Threonine: Another amino acid with a similar structure, threonine, also possesses hydroxyl and amino groups, making it comparable in terms of reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structural similarity to serine makes it particularly valuable in biochemical and medical research .
Propiedades
Fórmula molecular |
C3H8ClNO3 |
|---|---|
Peso molecular |
141.55 g/mol |
Nombre IUPAC |
3-amino-2-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C3H7NO3.ClH/c4-1-2(5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H |
Clave InChI |
YJROQZKENFQYNQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


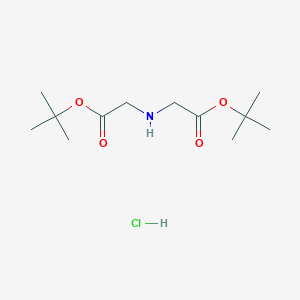
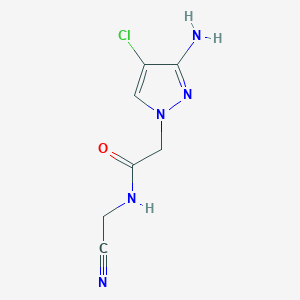
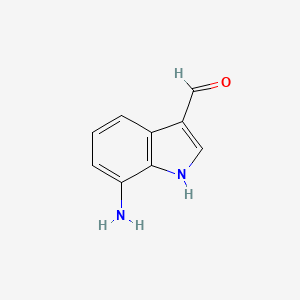



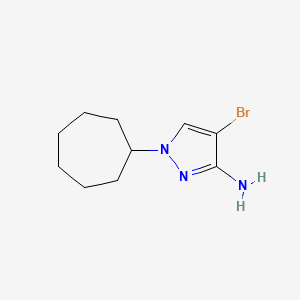
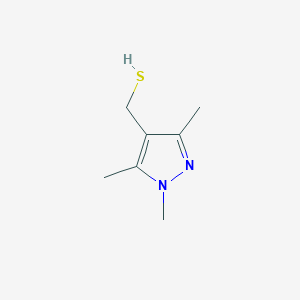
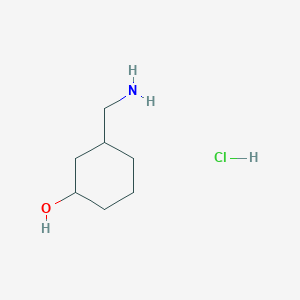
![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)

![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13075783.png)
